3-Chloro-4-(piperidin-2-yl)pyridine
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Overview
Description
3-Chloro-4-(piperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the third position and a piperidine ring at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(piperidin-2-yl)pyridine typically involves the reaction of 3-chloropyridine with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where the chlorine atom on the pyridine ring is replaced by the piperidine moiety. This reaction often requires a base such as potassium carbonate and is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, dimethylformamide (DMF), various nucleophiles.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Chloro-4-(piperidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(piperidin-2-yl)pyridine largely depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the piperidine ring can enhance the compound’s binding affinity and selectivity towards its molecular targets. Additionally, the chlorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
3-Chloro-4-(piperidin-1-yl)pyridine: Similar structure but with a different substitution pattern on the piperidine ring.
4-(Piperidin-2-yl)pyridine: Lacks the chlorine atom, which can affect its reactivity and biological activity.
3-Chloro-4-(morpholin-4-yl)pyridine: Contains a morpholine ring instead of a piperidine ring, leading to different chemical and biological properties.
Uniqueness: 3-Chloro-4-(piperidin-2-yl)pyridine is unique due to the presence of both the chlorine atom and the piperidine ring, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H13ClN2 |
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Molecular Weight |
196.67 g/mol |
IUPAC Name |
3-chloro-4-piperidin-2-ylpyridine |
InChI |
InChI=1S/C10H13ClN2/c11-9-7-12-6-4-8(9)10-3-1-2-5-13-10/h4,6-7,10,13H,1-3,5H2 |
InChI Key |
BZLPQFMLQOWKPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=C(C=NC=C2)Cl |
Origin of Product |
United States |
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